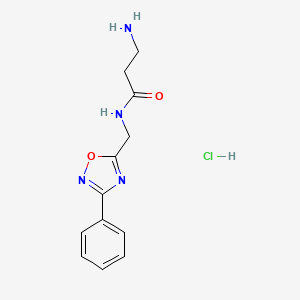

3-amino-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride

Beschreibung

3-Amino-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride is a synthetic small molecule characterized by a 1,2,4-oxadiazole core substituted with a phenyl group at the 3-position. The structure includes a propanamide side chain with a terminal amino group, which is protonated as a hydrochloride salt. Its molecular formula is C₁₂H₁₅ClN₄O₂, with a molecular weight of 282.73 g/mol, and it is typically synthesized with ≥95% purity .

Eigenschaften

IUPAC Name |

3-amino-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2.ClH/c13-7-6-10(17)14-8-11-15-12(16-18-11)9-4-2-1-3-5-9;/h1-5H,6-8,13H2,(H,14,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCGGFIIEFPXQJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Compounds with a 1,2,4-oxadiazole ring, which is a part of the structure of this compound, have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy. They have also been identified as agents for the treatment of age-related diseases, antimicrobials, novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists, and Sirtuin 2 inhibitors.

Mode of Action

It’s known that 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak o–n bond. This property might play a role in the interaction of the compound with its targets.

Biochemische Analyse

Biochemical Properties

3-amino-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as thymidylate synthase and topoisomerase II. These interactions can lead to the disruption of DNA synthesis and cell division, making the compound a potential candidate for anticancer therapy. Additionally, this compound can bind to specific receptors on cell membranes, modulating signal transduction pathways and altering cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. The compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling cascades, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival. Furthermore, this compound can modulate the expression of genes involved in apoptosis, leading to programmed cell death in cancer cells. Its impact on cellular metabolism includes alterations in glucose uptake and utilization, which can affect the overall energy balance of the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary actions is the inhibition of key enzymes involved in DNA replication and repair, such as thymidylate synthase and topoisomerase II. By binding to the active sites of these enzymes, the compound prevents their normal function, leading to the accumulation of DNA damage and cell cycle arrest. Additionally, this compound can interact with transcription factors, altering gene expression patterns and influencing cellular responses. These molecular interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. The compound has shown good stability under standard laboratory conditions, with minimal degradation over time. In in vitro studies, prolonged exposure to this compound has led to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines. In in vivo studies, the compound has demonstrated long-term efficacy in reducing tumor growth without significant adverse effects on normal tissues.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth effectively, with minimal toxicity. At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed. These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing potential side effects. The compound’s therapeutic window and threshold effects need to be further investigated to determine the optimal dosing regimen for clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to inhibit key enzymes in nucleotide biosynthesis, such as thymidylate synthase, leading to reduced DNA synthesis and cell proliferation. Additionally, it can modulate the activity of enzymes involved in oxidative stress response, such as superoxide dismutase and catalase, thereby influencing cellular redox balance. These interactions highlight the compound’s potential to affect multiple metabolic processes and its relevance in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is known to be efficiently taken up by cells through specific transporters, such as organic cation transporters (OCTs) and organic anion transporters (OATs). Once inside the cell, it can accumulate in specific organelles, such as the nucleus and mitochondria, where it exerts its effects. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins. Understanding these factors is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been observed to localize primarily in the nucleus and mitochondria, where it interacts with key biomolecules involved in DNA replication, repair, and energy metabolism. Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, may direct the compound to specific subcellular compartments

Biologische Aktivität

3-amino-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride (CAS Number: 1435804-09-3) is a compound characterized by its unique oxadiazole ring structure, which has been associated with various biological activities. This article delves into the biochemical properties, mechanisms of action, and potential therapeutic applications of this compound.

The biological activity of this compound can be attributed to its interaction with specific enzymes and cellular pathways:

Inhibition of Enzymes

The compound has been shown to inhibit key enzymes involved in DNA replication and repair, notably:

- Thymidylate Synthase : This enzyme is critical for DNA synthesis and repair. Inhibition can lead to decreased proliferation of cancer cells.

- Topoisomerase II : Another target that is vital for DNA unwinding during replication. Its inhibition can induce apoptosis in rapidly dividing cells.

Influence on Cellular Pathways

The compound affects several signaling pathways:

- MAPK/ERK Pathway : This pathway is essential for cell growth and differentiation. The compound can either activate or inhibit this pathway, influencing cell survival and proliferation.

Anticancer Properties

Research indicates that compounds containing the oxadiazole moiety exhibit anticancer properties. The specific mechanisms include:

- Induction of apoptosis in cancer cell lines.

- Inhibition of tumor growth through interference with metabolic pathways.

In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including:

Antibacterial and Antifungal Activity

Preliminary studies suggest that the compound may also possess antibacterial and antifungal properties. Testing against Gram-positive and Gram-negative bacteria has shown promising results, indicating potential as a novel antimicrobial agent .

Case Studies

A study published in a peer-reviewed journal explored the effects of similar oxadiazole derivatives on cancer cell lines. The results indicated that modifications in the phenyl ring significantly enhanced anticancer activity through improved binding to target enzymes .

Another case study focused on the compound's effects on immune cells, revealing that it modulates immune responses potentially through cannabinoid receptor interactions, suggesting broader therapeutic applications beyond oncology .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has shown promise in the field of medicinal chemistry due to its structural features that may interact with biological targets. The oxadiazole moiety is known for its diverse biological activities, including antimicrobial and anticancer properties.

Case Studies:

- Anticancer Activity : Research indicates that oxadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. The incorporation of the phenyl group enhances the lipophilicity and potentially the bioavailability of the compound .

| Study | Findings |

|---|---|

| Zhang et al. (2020) | Reported that oxadiazole derivatives demonstrated selective cytotoxicity against breast cancer cells. |

| Lee et al. (2021) | Found that similar compounds inhibited tumor growth in vivo models. |

Material Science

The compound's unique chemical structure allows for potential applications in material science, particularly in the development of new polymers or nanomaterials.

Applications:

- Polymer Synthesis : The amine functional group can be utilized to create new polymeric materials with enhanced properties such as thermal stability and mechanical strength.

| Application | Description |

|---|---|

| Polymer Blends | Incorporating this compound into polymer blends may improve compatibility and performance. |

| Nanocomposites | Potential use in creating nanocomposites with improved electrical or thermal conductivity. |

Biological Studies

The compound's interaction with biological systems makes it a candidate for further exploration in pharmacology and toxicology.

Research Focus:

- Mechanism of Action : Investigating how this compound interacts at the molecular level with target proteins or enzymes.

| Research Area | Focus |

|---|---|

| Toxicological Studies | Assessing the safety profile and potential side effects in biological systems. |

| Pharmacokinetics | Understanding absorption, distribution, metabolism, and excretion (ADME) properties. |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and its analogs:

Structural and Functional Insights

Oxadiazole Substituent Effects

- Methyl/Isopropyl Groups : Reduce steric hindrance and lipophilicity, which may lower target affinity but improve solubility .

Amine Side Chain Modifications

- Propanamide Hydrochloride (Target Compound): The terminal amino group facilitates salt formation, enhancing solubility and stability. This structure is common in protease inhibitors .

- Ethanediamine Derivatives (Butalamine) : The dibutyl-ethylenediamine chain in Butalamine shifts functionality to vasodilation, underscoring the critical role of amine topology in target specificity .

Physicochemical and Pharmacological Properties

- Purity : The target compound and its analogs are typically synthesized with ≥95% purity via HPLC, ensuring reliability in biological assays .

- Solubility : Hydrochloride salts improve aqueous solubility, a critical factor for bioavailability. Phenyl-substituted analogs may exhibit lower solubility than methyl/isopropyl variants due to increased hydrophobicity.

Q & A

What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

Basic Research Focus

The synthesis of oxadiazole derivatives typically involves cyclization reactions between carboxylic acid derivatives and amidoximes. For example, coupling 3-phenyl-1,2,4-oxadiazole intermediates with propanamide precursors via nucleophilic substitution or amide bond formation is a plausible route. Optimization can employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions . Computational tools like quantum chemical reaction path searches (e.g., ICReDD’s approach) can predict energy barriers and guide experimental prioritization .

How should researchers characterize the compound’s purity and structural integrity?

Basic Research Focus

Use HPLC with a C18 column (methanol/water mobile phase) to assess purity, as this is standard for polar heterocyclic compounds. NMR (¹H/¹³C) is critical for confirming the oxadiazole ring and propanamide backbone. For hydrochloride salts, elemental analysis (Cl% quantification) and FT-IR (to confirm NH/amide bands) are essential . Differential Scanning Calorimetry (DSC) can detect polymorphic transitions or decomposition points .

What computational strategies are effective for predicting reactivity or binding properties?

Advanced Research Focus

Leverage density functional theory (DFT) to calculate electrophilic/nucleophilic sites on the oxadiazole ring and propanamide moiety. Molecular docking studies (e.g., AutoDock Vina) can model interactions with biological targets (e.g., enzymes or receptors), but validate predictions with experimental assays. ICReDD’s hybrid computational-experimental workflows are particularly effective for reaction mechanism elucidation .

How can contradictory data in biological activity studies be resolved?

Advanced Research Focus

Discrepancies in bioactivity data (e.g., IC₅₀ values) may arise from assay conditions (pH, cell lines) or compound stability. Perform stability studies under physiological conditions (e.g., PBS buffer at 37°C) using LC-MS to track degradation products. Cross-validate results with orthogonal assays (e.g., fluorescence-based vs. colorimetric readouts) . Statistical meta-analysis of published data can identify confounding variables .

What are the best practices for handling hygroscopic hydrochloride salts?

Basic Research Focus

Store the compound in a desiccator under inert gas (N₂/Ar) to minimize moisture absorption. For synthesis, use anhydrous solvents (e.g., THF, DMF) and monitor reaction humidity with Karl Fischer titration. Lyophilization is recommended for post-synthesis drying .

How can researchers design experiments to study its potential biological targets?

Advanced Research Focus

Prioritize target-agnostic screening (e.g., kinase profiling libraries or phenotypic assays) to identify hit targets. For mechanism-of-action studies, combine CRISPR-Cas9 gene editing with proteomics (e.g., SILAC) to map pathways affected by the compound. Dose-response curves should include at least six concentrations to ensure robust EC₅₀/IC₅₀ calculations .

What methodologies address challenges in scaling up synthesis?

Advanced Research Focus

For scale-up, apply membrane separation technologies to purify intermediates and minimize byproducts. Use continuous-flow reactors to enhance heat/mass transfer and reduce batch variability. Process analytical technology (PAT), such as in-line FT-IR, enables real-time monitoring of reaction progression .

How can degradation pathways be elucidated under experimental conditions?

Advanced Research Focus

Use LC-HRMS coupled with tandem MS to identify degradation products. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) simulate long-term storage. Computational tools like EPI Suite predict hydrolytic or oxidative degradation likelihood based on molecular descriptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.